N-(4-Methylphenyl)(nitro)ethanethioamide

Description

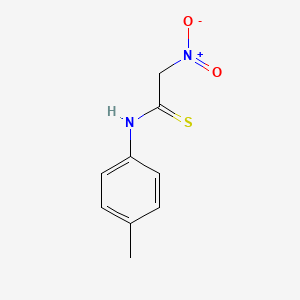

N-(4-Methylphenyl)(nitro)ethanethioamide is a thioamide derivative characterized by a nitro (-NO₂) group attached to the ethanethioamide backbone and a 4-methylphenyl (p-tolyl) substituent on the nitrogen atom. Thioamides, in general, exhibit unique electronic and steric properties due to the sulfur atom’s polarizability and nucleophilicity, making them valuable in medicinal chemistry, materials science, and coordination chemistry .

Properties

CAS No. |

81977-72-2 |

|---|---|

Molecular Formula |

C9H10N2O2S |

Molecular Weight |

210.26 g/mol |

IUPAC Name |

N-(4-methylphenyl)-2-nitroethanethioamide |

InChI |

InChI=1S/C9H10N2O2S/c1-7-2-4-8(5-3-7)10-9(14)6-11(12)13/h2-5H,6H2,1H3,(H,10,14) |

InChI Key |

LHOOAZNKTNKCSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of 4-methylacetophenone to form 4-methyl-3-nitroacetophenone, which is then converted to the corresponding thioamide through a reaction with ammonium thiocyanate in the presence of a catalyst .

Industrial Production Methods

Industrial production of N-(4-Methylphenyl)(nitro)ethanethioamide may involve large-scale nitration and thioamide formation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)(nitro)ethanethioamide undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The thioamide group can be oxidized to a sulfonamide group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of sulfonamide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-(4-Methylphenyl)(nitro)ethanethioamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)(nitro)ethanethioamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thioamide group can also interact with enzymes and proteins, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between N-(4-Methylphenyl)(nitro)ethanethioamide and analogous compounds:

Physical and Spectroscopic Properties

- Melting Points: The thiazolidinone derivative in melts at 431–433 K, attributed to strong crystal packing via S⋯S interactions and hydrogen bonds . 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide is a liquid at room temperature but solidifies upon standing, likely due to weak van der Waals forces . N-(4-Methylphenyl)formamide (a simpler analog) exhibits phase transitions under thermal stress, suggesting structural flexibility .

- NMR Data: The trifluoromethyl-containing thioamide () shows distinct ¹H NMR signals for aromatic protons (δ 7.04–7.66 ppm) and a thiocarbonyl proton (δ 11.17 ppm) . The thiazolidinone derivative () displays methyl group signals at δ 2.26 and 2.43 ppm, with aromatic protons spanning δ 6.19–8.04 ppm . The nitro group in the target compound would likely deshield adjacent protons, causing downfield shifts compared to methyl or trifluoromethyl substituents.

Intermolecular Interactions

- S⋯S Interactions: Observed in the thiazolidinone derivative (2.972 Å), stabilizing the crystal lattice . Similar interactions may occur in the target compound if planar thioamide groups align.

- Hydrogen Bonding : Weak C–H⋯O and N–H⋯S bonds are common in thioamides, as seen in and . The nitro group in the target compound may participate in stronger hydrogen bonds due to its electronegativity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.